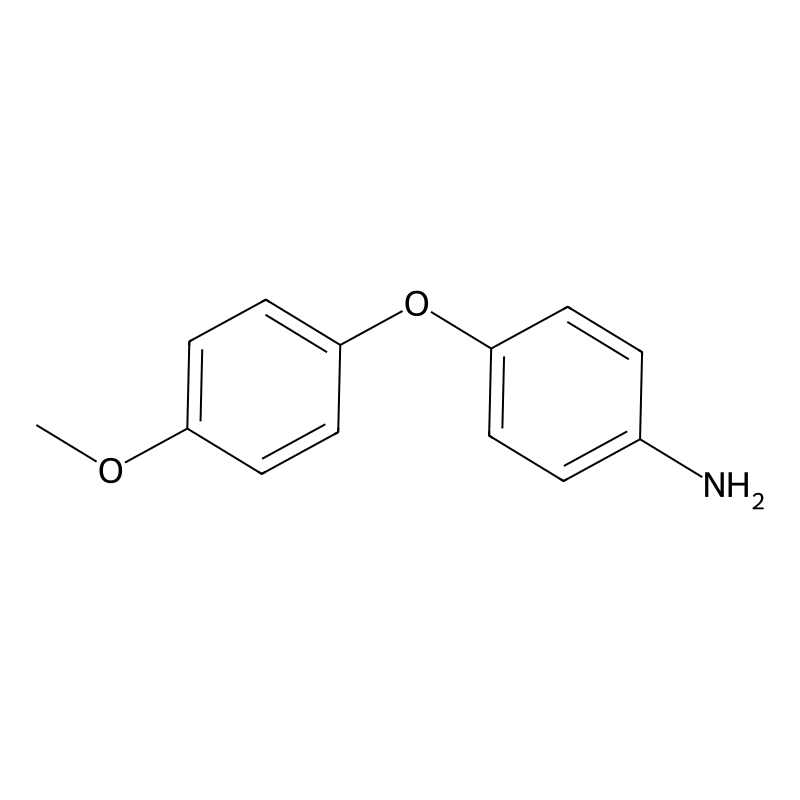

4-(4-Methoxyphenoxy)aniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Organic Compounds

Field: Organic Chemistry

Application: 4-(4-Methoxyphenoxy)aniline is used as a precursor in the synthesis of various organic compounds.

Method: The specific methods of application or experimental procedures would depend on the particular organic compound being synthesized. Typically, this would involve reactions under controlled conditions with other reagents.

Results: The outcome is the production of a variety of organic compounds. The specific results, including any quantitative data or statistical analyses, would depend on the particular experiment.

Development of Anti-Inflammatory and Analgesic Drugs

Field: Pharmaceutical Research

Application: 4-(4-Methoxyphenoxy)aniline is used in the development of anti-inflammatory and analgesic drugs.

Method: This typically involves the synthesis of drug compounds followed by in vitro and in vivo testing for anti-inflammatory and analgesic effects.

Results: The specific results would depend on the particular drug compound being developed and tested.

Protein-Ligand Interactions

Field: Biochemistry

Application: 4-(4-Methoxyphenoxy)aniline is used as a biological probe for studying protein-ligand interactions.

Method: This typically involves the use of techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy to study the interaction between the probe and the protein of interest.

Results: The results can provide insights into the structure and function of the protein, as well as the nature of its interaction with the ligand.

Synthesis of Quinazolinone Derivatives

Field: Medicinal Chemistry

Application: 4-(4-Methoxyphenoxy)aniline can be used in the synthesis of quinazolinone derivatives.

Method: This typically involves the reaction of 4-(4-Methoxyphenoxy)aniline with other reagents under controlled conditions to form the quinazolinone ring system.

Results: The synthesized quinazolinone derivatives can be further tested for various biological activities.

Synthesis of Thiadiazol Derivatives

Application: 4-(4-Methoxyphenoxy)aniline can be used in the synthesis of thiadiazol derivatives.

Method: This typically involves the reaction of 4-(4-Methoxyphenoxy)aniline with other reagents under controlled conditions to form the thiadiazol ring system.

Results: The synthesized thiadiazol derivatives can be further tested for various biological activities.

4-(4-Methoxyphenoxy)aniline, also known as 4-(4-Methoxyphenoxy)aniline hydrochloride, is an organic compound with the molecular formula CHNO. It features a phenyl ring substituted with a methoxy group and an aniline moiety, making it a member of the phenolic amine class. This compound is characterized by its structural formula, which includes a methoxyphenoxy group attached to an aniline base, contributing to its unique chemical properties and potential applications in various fields.

- Nucleophilic Substitution: The aniline nitrogen can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents.

- Oxidation: The compound can be oxidized to form corresponding nitroso or azo derivatives, which may exhibit different biological activities.

- Reduction: Under certain conditions, the compound can be reduced, affecting its reactivity and potential applications in synthetic chemistry.

Research indicates that 4-(4-Methoxyphenoxy)aniline exhibits notable biological activities:

- Antimicrobial Properties: Some studies suggest that this compound has antimicrobial effects against various pathogens, making it a candidate for pharmaceutical applications.

- Antioxidant Activity: The presence of the methoxy group may contribute to antioxidant properties, which are beneficial in combating oxidative stress in biological systems.

- Potential as a Drug Intermediate: Its structural characteristics make it suitable for further modifications leading to the development of novel therapeutic agents.

Several synthesis methods have been reported for 4-(4-Methoxyphenoxy)aniline:

- Direct Coupling Reaction: This involves the coupling of 4-methoxyphenol with aniline under acidic conditions. This method typically yields high purity and good yields.

- Multi-step Synthesis: A more complex approach may involve multiple steps, including protection and deprotection of functional groups to achieve the desired structure. For instance:

The applications of 4-(4-Methoxyphenoxy)aniline span various domains:

- Pharmaceutical Industry: It serves as an intermediate in the synthesis of pharmaceuticals due to its biological activity.

- Agricultural Chemicals: The compound may be explored for use in agrochemicals, particularly as a pesticide or herbicide.

- Dyes and Pigments: Its structural characteristics allow it to be utilized in dye formulations for textiles and other materials.

Interaction studies involving 4-(4-Methoxyphenoxy)aniline focus on its reactivity with other compounds:

- Complex Formation: Investigations into how this compound interacts with metal ions or other organic molecules can reveal potential applications in catalysis or material science.

- Biological Interactions: Studies assessing how this compound interacts with biological macromolecules (like proteins or nucleic acids) can provide insights into its mechanism of action and therapeutic potential.

Similar Compounds

Several compounds share structural similarities with 4-(4-Methoxyphenoxy)aniline. Here are some notable examples:

| Compound Name | Structural Features |

|---|---|

| 3-(4-Methoxyphenoxy)aniline | Similar phenolic structure but different positioning of methoxy group |

| N-(4-Methoxybenzylidene)-4-methoxyaniline | Contains both methoxy and benzylidene groups, altering reactivity |

| 2-(4-Methoxyphenyl)aniline | Similar amine structure but lacks the phenoxy linkage |

Uniqueness

The uniqueness of 4-(4-Methoxyphenoxy)aniline lies in its specific arrangement of functional groups, which influences both its chemical reactivity and biological activity. The combination of a methoxy group with an aniline structure provides distinctive properties not found in similar compounds.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard